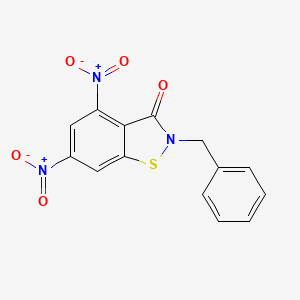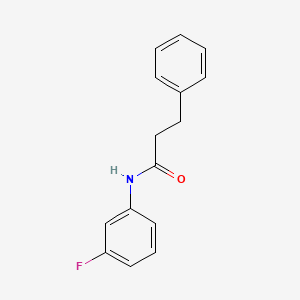![molecular formula C18H16N6O5 B11101171 (4E)-4-{[2-(2,4-dinitrophenyl)hydrazinyl]methylidene}-5-methyl-2-(2-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11101171.png)
(4E)-4-{[2-(2,4-dinitrophenyl)hydrazinyl]methylidene}-5-methyl-2-(2-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(E)-1-[2-(2,4-DINITROPHENYL)HYDRAZINO]METHYLIDENE}-5-METHYL-2-(2-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound characterized by its unique structure, which includes a hydrazino group, a dinitrophenyl group, and a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-1-[2-(2,4-DINITROPHENYL)HYDRAZINO]METHYLIDENE}-5-METHYL-2-(2-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves the condensation of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone, followed by cyclization to form the pyrazolone ring. The reaction conditions often require acidic or basic catalysts to facilitate the condensation and cyclization processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{(E)-1-[2-(2,4-DINITROPHENYL)HYDRAZINO]METHYLIDENE}-5-METHYL-2-(2-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazino and dinitrophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature control .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxides, reduction may produce amino derivatives, and substitution reactions can result in various substituted pyrazolones .
Scientific Research Applications
4-{(E)-1-[2-(2,4-DINITROPHENYL)HYDRAZINO]METHYLIDENE}-5-METHYL-2-(2-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{(E)-1-[2-(2,4-DINITROPHENYL)HYDRAZINO]METHYLIDENE}-5-METHYL-2-(2-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound’s hydrazino and dinitrophenyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Acetaldehyde, (2,4-dinitrophenyl)hydrazone: Shares the dinitrophenylhydrazine moiety but differs in the aldehyde component.
Butanal, (2,4-dinitrophenyl)hydrazone: Similar structure with a different aldehyde component.
Uniqueness
4-{(E)-1-[2-(2,4-DINITROPHENYL)HYDRAZINO]METHYLIDENE}-5-METHYL-2-(2-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is unique due to its specific combination of functional groups and the resulting chemical properties.
Properties
Molecular Formula |
C18H16N6O5 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
4-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-5-methyl-2-(2-methylphenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H16N6O5/c1-11-5-3-4-6-16(11)22-18(25)14(12(2)21-22)10-19-20-15-8-7-13(23(26)27)9-17(15)24(28)29/h3-10,20-21H,1-2H3/b19-10+ |
InChI Key |
DOGFCFUSZKZSTJ-VXLYETTFSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)C(=C(N2)C)/C=N/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=C(N2)C)C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4'-[propane-2,2-diylbis(benzene-4,1-diyloxy)]bis{N-[(Z)-(4-nitrophenyl)methylidene]aniline}](/img/structure/B11101100.png)
![Ethyl 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11101103.png)
![N-(4-bromophenyl)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B11101112.png)
![N-(3-chlorophenyl)-2-{[(2,4-dichlorophenoxy)acetyl]amino}-2-phenylacetamide](/img/structure/B11101114.png)

![2-(4-{2-[(4-Methylphenyl)sulfonyl]ethyl}piperazin-1-yl)ethanol](/img/structure/B11101121.png)


![(2Z)-3-benzyl-4-oxo-2-{[4-(trifluoromethoxy)phenyl]imino}-1,3-thiazinane-6-carboxylic acid](/img/structure/B11101142.png)
![(3E)-3-{[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazono}-N-isopropylbutanamide](/img/structure/B11101146.png)
![dimethyl 5-[(2Z)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]benzene-1,3-dicarboxylate](/img/structure/B11101152.png)
![N-(2-{2-[(E)-1-(3-Hydroxy-4-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide](/img/structure/B11101159.png)
![6-Amino-4-(2-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11101162.png)
